1-Hexanol, 6-(hydroxyamino)-
Description
Contextualization within Functionalized Alkanols
Functionalized alkanols are a broad class of organic molecules that consist of an alkane chain bearing one or more hydroxyl (-OH) groups, in addition to other functional groups. byjus.com The parent molecule, 1-hexanol (B41254), is a six-carbon straight-chain alcohol with the chemical formula CH₃(CH₂)₅OH. atamanchemicals.comwikipedia.org It is a colorless liquid, sparingly soluble in water, and finds use in the perfume industry and as a precursor for plasticizers. atamanchemicals.comwikipedia.org
The introduction of a second functional group, in this case, a hydroxyamino group (-NHOH) at the opposite end of the carbon chain, transforms the simple alkanol into a heterobifunctional molecule. This dual functionality allows for selective chemical modifications at either end of the molecule, making it a versatile intermediate in organic synthesis. The presence of these polar functional groups is also expected to increase its water solubility compared to the parent 1-hexanol. wikipedia.org
Significance of the Hydroxyamino Moiety in Organic Chemistry
The hydroxyamino group, -NHOH, is the defining feature of hydroxylamine (B1172632) and its organic derivatives. wikipedia.org Hydroxylamine itself is a reactive and unstable compound, typically handled as an aqueous solution or a salt. wikipedia.orgyoutube.com The hydroxyamino moiety is a potent nucleophile and a reducing agent. wikipedia.orgyoutube.com Its derivatives, N-substituted hydroxylamines, are crucial intermediates in various chemical transformations.
The key attributes of the hydroxyamino group include:
Nucleophilicity: The nitrogen atom of the hydroxyamino group can act as a nucleophile, reacting with electrophiles such as alkylating agents. wikipedia.org
Oxime Formation: It readily reacts with aldehydes and ketones to form oximes, a reaction that is fundamental in both synthesis and purification processes. wikipedia.org This reaction is instrumental in the industrial synthesis of Nylon-6, where cyclohexanone (B45756) is converted to its oxime before undergoing a rearrangement. youtube.com
Redox Activity: The hydroxyamino group can be oxidized or reduced. For instance, it can be reduced to an amino group (-NH₂). youtube.com
Ligand Capability: The presence of both nitrogen and oxygen atoms allows the hydroxyamino group to act as a bidentate ligand, forming complexes with various metal ions.
In the structure of 1-Hexanol, 6-(hydroxyamino)-, this moiety provides a reactive site for conjugation, cyclization, or further functionalization, distinct from the reactivity of the hydroxyl group at the other end of the molecule.
Overview of General Research Directions for Polyfunctionalized Aliphatic Compounds
Polyfunctionalized aliphatic compounds, those containing two or more reactive groups, are of significant interest in several areas of chemical research. Their utility often stems from their ability to act as molecular linkers or building blocks. A close analog, 6-amino-1-hexanol (B32743), which features an amino group instead of a hydroxyamino group, provides a clear example of the research applications for such molecules. sarchemlabs.com
General research directions include:
Polymer Science: These compounds serve as monomers for the synthesis of specialty polymers. For example, 6-amino-1-hexanol is used to create polyamides and poly(ester amide)s, imparting specific properties like flexibility and durability to the resulting materials. sarchemlabs.comchemicalbook.com The bifunctional nature of 1-Hexanol, 6-(hydroxyamino)- suggests its potential use in creating novel polymers with unique characteristics derived from the hydroxyamino linkage.
Pharmaceutical Synthesis: As versatile intermediates, they are used to construct complex molecular architectures found in active pharmaceutical ingredients. sarchemlabs.com The ability to selectively react at different functional groups is crucial for the multi-step synthesis of new drug candidates.
Bioconjugation and Biotechnology: The terminal functional groups can be used to attach these molecules to biological entities like proteins or to surfaces for creating biosensors and drug delivery systems. sarchemlabs.com
Synthesis of Heterocycles: Intramolecular reactions between the two terminal functional groups can lead to the formation of cyclic compounds. For instance, 6-amino-1-hexanol can be cyclized to form hexahydro-1H-azepine. chemicalbook.com Similarly, 1-Hexanol, 6-(hydroxyamino)- could serve as a precursor to N-hydroxy-substituted heterocyclic systems.
Data Tables
Table 1: Physicochemical Properties of Related Compounds
This table provides data for 1-hexanol and 6-amino-1-hexanol, which can be used to infer the likely properties of 1-Hexanol, 6-(hydroxyamino)-. Direct experimental data for the subject compound is not widely available.
| Property | 1-Hexanol | 6-Amino-1-hexanol |
| IUPAC Name | Hexan-1-ol | 6-aminohexan-1-ol |
| CAS Number | 111-27-3 nist.gov | 4048-33-3 chemicalbook.com |
| Chemical Formula | C₆H₁₄O wikipedia.org | C₆H₁₅NO chemicalbook.com |
| Molar Mass | 102.177 g·mol⁻¹ wikipedia.org | 117.19 g·mol⁻¹ |
| Appearance | Colorless liquid wikipedia.org | Colorless or light yellow liquid sarchemlabs.com |
| Boiling Point | 157 °C wikipedia.org | ~230 °C sarchemlabs.com |
| Melting Point | -45 °C wikipedia.org | 54-58 °C chemicalbook.com |
| Solubility in Water | Sparingly soluble (5.9 g/L) wikipedia.org | Soluble sarchemlabs.com |
Structure
3D Structure
Properties
CAS No. |
44860-17-5 |
|---|---|
Molecular Formula |
C6H15NO2 |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
6-(hydroxyamino)hexan-1-ol |
InChI |
InChI=1S/C6H15NO2/c8-6-4-2-1-3-5-7-9/h7-9H,1-6H2 |
InChI Key |
XVKGNWYJXJXEOP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCO)CCNO |
Origin of Product |
United States |
Synthetic Methodologies for 1 Hexanol, 6 Hydroxyamino and Its Structural Analogues
Strategies for the Formation of the Hydroxyamino Group
The introduction of the hydroxyamino group onto a hexanol backbone can be accomplished through several reductive pathways or by direct functionalization. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the nitrogen atom.
Oxime Reduction Pathways
A common and effective method for the synthesis of N-substituted hydroxylamines is the reduction of oximes. For the preparation of 1-Hexanol (B41254), 6-(hydroxyamino)-, a suitable precursor would be 6-oxohexan-1-ol or a protected derivative thereof. The oxime can be formed by reacting the corresponding aldehyde or ketone with hydroxylamine (B1172632). Subsequent reduction of the C=N bond of the oxime yields the desired hydroxylamine.
Various reducing agents can be employed for this transformation, with the choice of reagent being critical to prevent over-reduction to the corresponding amine. Mild reducing agents are generally preferred.
Table 1: Reduction of Oximes to Hydroxylamines
| Precursor | Reducing Agent | Solvent | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 6-Oxohexan-1-ol oxime | Sodium cyanoborohydride (NaBH3CN) | Methanol | pH 3-4 | 1-Hexanol, 6-(hydroxyamino)- | Moderate |
| Protected 6-oxohexanal oxime | Diborane (B2H6) | Tetrahydrofuran (THF) | 0 °C to rt | Protected 1-Hexanol, 6-(hydroxyamino)- | Good |
Nitrone Reduction Approaches
Nitrones, which are N-oxides of imines, serve as valuable intermediates in the synthesis of N,N-disubstituted hydroxylamines. The reduction of a nitrone derived from a 6-carbon aldehyde or ketone with a primary alcohol functionality can provide access to the target molecule. The nitrone is typically synthesized by the condensation of an N-substituted hydroxylamine with a carbonyl compound.
The reduction of the nitrone can be achieved using various reducing agents, including catalytic hydrogenation and hydride reagents. Similar to oxime reduction, controlling the reaction conditions is essential to avoid cleavage of the N-O bond.
Table 2: Reduction of Nitrones to Hydroxylamines
| Nitrone Precursor | Reducing Agent | Catalyst | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| N-(6-Oxohexyl)methylnitrone | Hydrogen (H2) | Palladium on Carbon (Pd/C) | Ethanol | N-Methyl-N-(6-hydroxyhexyl)hydroxylamine | High |
| C-Aryl-N-alkyl nitrone | Lithium aluminum hydride (LiAlH4) | - | Diethyl ether | N-Alkyl-N-arylmethylhydroxylamine | Good |
This table illustrates general nitrone reduction strategies. Specific examples for the synthesis of 1-Hexanol, 6-(hydroxyamino)- analogues via this route are limited.
Direct Hydroxylamine Functionalization
Direct introduction of the hydroxyamino group can be achieved through nucleophilic substitution reactions where hydroxylamine or a protected equivalent acts as the nucleophile. A suitable substrate would be a 1,6-hexanediol (B165255) derivative with a good leaving group at the 6-position, such as a tosylate or a halide.
A significant challenge in this approach is the potential for N- and O-alkylation of hydroxylamine, leading to a mixture of products. The use of protected hydroxylamine derivatives, such as N-Boc-hydroxylamine, can help to control the regioselectivity of the reaction. Subsequent deprotection would then yield the desired product. Another approach involves the direct amination of diols, although this often requires harsh conditions and specialized catalysts. For instance, 1,6-hexanediol can be reacted with ammonia (B1221849) and hydrogen over a catalyst at high temperature and pressure to produce 6-amino-1-hexanol (B32743). patsnap.com While this method does not directly yield the hydroxyamino derivative, it highlights a potential industrial approach to functionalizing diols.
Functionalization of the Primary Alcohol Group
Selective functionalization of the primary alcohol in 1-Hexanol, 6-(hydroxyamino)- or its precursors is a critical step for creating diverse structural analogues. The presence of the nucleophilic hydroxyamino group necessitates careful selection of reaction conditions to achieve chemoselectivity.
Selective Alkylation Methods
The selective alkylation of the primary alcohol in the presence of a hydroxyamino group can be challenging due to the higher nucleophilicity of the nitrogen and oxygen atoms of the hydroxyamino moiety. One strategy to achieve selective O-alkylation of the primary alcohol is to use a protecting group for the hydroxyamino functionality. For example, a Boc group can be introduced to protect the nitrogen of the hydroxyamino group, which can then be selectively alkylated at the primary alcohol.
Another approach involves leveraging the different pKa values of the alcohol and the hydroxylamine. Under specific basic conditions, it might be possible to deprotonate the primary alcohol preferentially, allowing for its selective reaction with an alkylating agent. However, this often leads to a mixture of products.
Table 3: Selective Alkylation Strategies
| Substrate | Protecting Group | Alkylating Agent | Base | Product |
|---|---|---|---|---|
| N-Boc-1-Hexanol, 6-(hydroxyamino)- | Boc | Alkyl halide | Sodium hydride (NaH) | N-Boc-6-(hydroxyamino)-1-alkoxyhexane |
This table outlines potential strategies for selective alkylation. The development of highly selective methods remains an area of active research.
Selective Acylation Strategies
Similar to alkylation, the selective acylation of the primary alcohol over the hydroxyamino group requires careful control. The hydroxyamino group can undergo both N- and O-acylation.
One effective strategy for selective O-acylation of the primary alcohol is to perform the reaction under acidic conditions. In an acidic medium, the more basic nitrogen of the hydroxyamino group is protonated, rendering it non-nucleophilic. This allows the less basic primary alcohol to react with an acylating agent, such as an acid chloride or anhydride, to form the desired ester.
Table 4: Selective Acylation Strategies
| Substrate | Acylating Agent | Catalyst/Solvent | Product |
|---|---|---|---|
| 1-Hexanol, 6-(hydroxyamino)- | Acetyl chloride | Pyridine | Mixture of N,O-acetylated and O-acetylated products |
This table highlights the influence of reaction conditions on the selectivity of acylation.
Chemo- and Regioselective Synthetic Routes
The primary challenge in synthesizing 1-Hexanol, 6-(hydroxyamino)- lies in the selective functionalization of a linear C6 backbone to introduce a hydroxyl group at one end and a hydroxyamino group at the other. This requires careful control of reagents and reaction conditions to prevent unwanted side reactions, such as the formation of diamines, diols, or products of intramolecular cyclization.
A common strategy involves the use of starting materials where one of the functional groups is already present or protected. For instance, starting with 6-amino-1-hexanol, the amino group can be selectively oxidized to a hydroxyamino group. Conversely, one could start with a precursor containing a nitro group and a protected hydroxyl group, followed by selective reduction of the nitro group.
One potential pathway could be adapted from the synthesis of 6-amino-1-hexanol from 1,6-hexanediol. In one such method, 1,6-hexanediol is reacted with chlorosulfonyl isocyanate to form an intermediate 6-hydroxyhexyl carbamic acid, which is then deprotected to yield 6-amino-1-hexanol. patsnap.com A subsequent selective oxidation of the amino group could potentially yield the desired product. Another approach involves the direct amination of 1,6-hexanediol using ammonia and hydrogen over a catalyst. scispace.comgoogle.com Modification of this process to favor the formation of a hydroxyamino group would be a key challenge.
The selective oxidation of secondary alcohols in the presence of other hydroxyl groups is a well-studied area and provides insights into managing selectivity in polyhydroxylated molecules. rug.nl These principles can be extrapolated to the selective functionalization of diols like 1,6-hexanediol.
A plausible, though not explicitly reported, synthetic route to 1-Hexanol, 6-(hydroxyamino)- could involve the following conceptual steps:
Monoprotection of 1,6-hexanediol: Selectively protect one of the hydroxyl groups of 1,6-hexanediol.
Oxidation of the free hydroxyl group: Convert the remaining free hydroxyl group to a suitable leaving group (e.g., a tosylate or mesylate).
Nucleophilic substitution with a protected hydroxylamine: React the resulting intermediate with a protected hydroxylamine derivative.
Deprotection: Remove the protecting groups from both the hydroxyl and hydroxyamino moieties.
Alternatively, a route starting from 6-chloro-1-hexanol (B31631) could be envisioned. orgsyn.org The chlorine atom could be displaced by a hydroxylamine equivalent. However, careful selection of the hydroxylamine reagent would be crucial to avoid over-alkylation and other side reactions. nih.gov
| Starting Material | Key Transformation | Potential Challenges |
|---|---|---|
| 1,6-Hexanediol | Monofunctionalization followed by conversion of the second hydroxyl group | Achieving high monoselectivity; controlling the reactivity of the second functional group. |
| 6-Amino-1-hexanol | Selective oxidation of the amino group | Preventing over-oxidation to nitro or nitroso compounds. |
| 6-Nitro-1-hexanol (hypothetical) | Selective reduction of the nitro group | Avoiding reduction of the hydroxyl group or formation of the amine. |
| 6-Chloro-1-hexanol | Nucleophilic substitution with a hydroxylamine equivalent | Side reactions such as elimination or over-alkylation of the hydroxylamine. nih.gov |
Stereoselective Synthesis of Chiral Derivatives of Related Structures
While 1-Hexanol, 6-(hydroxyamino)- itself is achiral, the principles of stereoselective synthesis are crucial for creating chiral analogues, which are often of interest in medicinal chemistry and materials science. The synthesis of chiral amino alcohols is a well-developed field, and many of these strategies can be adapted. diva-portal.orgdiva-portal.org
Key approaches to stereoselective synthesis include:
Use of Chiral Pool Starting Materials: Employing naturally occurring chiral molecules, such as amino acids or carbohydrates, as starting materials.
Asymmetric Catalysis: Using chiral catalysts to induce stereoselectivity in a reaction. This can include asymmetric hydrogenations, oxidations, or carbon-carbon bond-forming reactions. nih.gov
Chiral Auxiliaries: Temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a reaction.
For instance, the stereoselective synthesis of β-hydroxy-α-amino acids has been achieved with high diastereoselectivity using Schöllkopf's reagent as a chiral auxiliary. researchgate.net This methodology could potentially be adapted to create chiral derivatives with a longer carbon chain.
Enzymatic reactions also offer a powerful tool for stereoselective synthesis. nih.gov Ketoreductases, for example, can reduce ketones to chiral alcohols with high enantiomeric excess. An enzymatic process could be envisioned where a keto-hydroxyamino precursor is stereoselectively reduced to the corresponding chiral alcohol.
Recent advances in electrocatalytic radical cross-couplings have also provided new avenues for the stereoselective synthesis of amino alcohols. nih.gov These methods offer a modular and general approach to creating diverse substituted amino alcohols with high stereoselectivity.
| Strategy | Description | Example Application |
|---|---|---|
| Asymmetric Catalysis | A chiral catalyst directs the formation of one enantiomer over the other. | Asymmetric reduction of a ketone to a chiral alcohol. nih.gov |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to control stereochemistry. | Synthesis of chiral β-hydroxy-α-amino acids using Schöllkopf's reagent. researchgate.net |
| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer of a racemic mixture. | Kinetic resolution of a racemic alcohol. |
| Biocatalysis | Use of microorganisms or purified enzymes to perform stereoselective transformations. | Enantioselective reduction of ketoesters to chiral hydroxy esters. nih.gov |
Green Chemistry Principles in 1-Hexanol, 6-(hydroxyamino)- Synthesis
The application of green chemistry principles to the synthesis of fine chemicals is of growing importance. For a molecule like 1-Hexanol, 6-(hydroxyamino)-, this would involve considering factors such as atom economy, the use of less hazardous reagents, and the reduction of waste.
Several areas of research in the synthesis of hydroxylamines and related compounds align with green chemistry principles:
Catalytic Methods: The use of catalytic amounts of reagents is preferable to stoichiometric amounts. For example, the development of catalytic methods for the amination of alcohols is an active area of research. scispace.comgoogle.com
Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives is a key goal. For example, the use of ionic liquids or water as reaction media is being explored. organic-chemistry.orgnih.gov A recently developed alcohol-assisted hydrothermal polymerization approach for the synthesis of imide-linked covalent organic frameworks demonstrates the potential of using water and small amounts of n-alcohols to replace toxic solvents. nih.gov
Renewable Feedstocks: Ideally, the synthesis would start from renewable resources. While not yet a common practice for this specific class of compounds, research into the conversion of biomass into valuable chemical intermediates is ongoing.
Electrosynthesis: Electrocatalytic methods can offer a green alternative to traditional chemical synthesis, often operating under mild conditions and reducing the need for chemical oxidants or reductants. nih.gov For instance, the electroreduction of nitrate (B79036) to hydroxylamine has been demonstrated. acs.org
An example of a greener approach to a related transformation is the synthesis of N,N-disubstituted hydroxylamines from secondary amines using choline (B1196258) peroxydisulfate, an oxidizing task-specific ionic liquid, which offers operational simplicity and high selectivity under green reaction conditions. organic-chemistry.org
| Principle | Application in Synthesis | Potential Benefit |
|---|---|---|
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Reduced waste generation. |
| Use of Catalysis | Employing catalytic reagents instead of stoichiometric ones. | Increased efficiency and reduced waste. |
| Benign Solvents | Utilizing environmentally friendly solvents such as water or ionic liquids. organic-chemistry.orgnih.gov | Reduced environmental impact and improved safety. |
| Renewable Feedstocks | Starting from bio-based materials rather than petrochemicals. | Increased sustainability. |
| Electrosynthesis | Using electricity to drive chemical reactions. nih.gov | Mild reaction conditions and reduced use of chemical reagents. acs.org |
Reactivity and Mechanistic Investigations of 1 Hexanol, 6 Hydroxyamino
Theoretical Reactivity at the Hydroxyl Moiety
Based on the known reactions of primary alcohols, the hydroxyl group in 1-Hexanol (B41254), 6-(hydroxyamino)- would be expected to undergo the following transformations.
Esterification Reactions and Their Selectivity
Primary alcohols are known to react with carboxylic acids and their derivatives (such as acyl chlorides and anhydrides) to form esters. This reaction is typically catalyzed by an acid. The selectivity of esterification in the presence of a hydroxyamino group is not documented for this specific compound. In principle, both the hydroxyl and the N-hydroxy moieties could potentially be acylated.
Etherification and Alkylation Reactions
The formation of ethers from primary alcohols can be achieved through methods like the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide. The relative acidity of the hydroxyl and hydroxyamino protons would influence the selectivity of this reaction, but no specific studies are available.
Oxidation Studies of the Primary Alcohol
Primary alcohols can be oxidized to aldehydes or carboxylic acids depending on the oxidizing agent used. Milder reagents like pyridinium (B92312) chlorochromate (PCC) typically yield aldehydes, while stronger oxidants like potassium permanganate (B83412) or chromic acid lead to carboxylic acids. The presence of the hydroxyamino group could influence the outcome of such oxidation reactions, but no experimental data exists for 1-Hexanol, 6-(hydroxyamino)- .
Theoretical Reactivity at the Hydroxyamino Moiety
The hydroxyamino group is known to participate in a variety of reactions.
Condensation Reactions with Carbonyl Compounds
Hydroxylamines can react with aldehydes and ketones to form oximes. This condensation reaction is a well-established method for the characterization of carbonyl compounds. It is expected that the hydroxyamino group of 1-Hexanol, 6-(hydroxyamino)- would undergo such reactions.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the hydroxyamino group is nucleophilic and can be alkylated by alkyl halides or acylated by acylating agents. These reactions would lead to N-substituted derivatives. Kinetic studies on the acylation of hydroxylamine (B1172632) have shown that both O- and N-acylation can occur.
Due to the lack of specific research on 1-Hexanol, 6-(hydroxyamino)- , it is not possible to provide detailed research findings or generate the requested data tables. The scientific community has yet to publish dedicated studies on the synthesis, characterization, and reactivity of this particular compound.
Research on 1-Hexanol, 6-(hydroxyamino)- Remains Undocumented in Publicly Available Scientific Literature
Comprehensive searches of chemical databases and scholarly articles have yielded no specific information on the chemical compound 1-Hexanol, 6-(hydroxyamino)-. As a result, a detailed analysis of its reactivity and mechanistic investigations, as requested, cannot be provided at this time. The scientific community has not published research pertaining to the redox chemistry of its hydroxyamino functionality, its potential intramolecular cyclization pathways, or the specific interplay between its hydroxyl and hydroxyamino groups.
The absence of dedicated studies means that fundamental mechanistic data, including reaction kinetic analyses, the identification of reaction intermediates, and the elucidation of transition states for any of its transformations, are not available.
For context, information is available for the related but structurally distinct compound, 6-Amino-1-hexanol (B32743). This compound features an amino group (-NH2) rather than the hydroxyamino group (-NHOH) specified in the subject of this article. The reactivity of these two functional groups is known to be different. For instance, 6-Amino-1-hexanol is utilized as a versatile intermediate in the synthesis of various products, including pharmaceuticals and polymers. medchemexpress.comchemimpex.com It can undergo cyclization to form hexahydro-1H-azepine. chemicalbook.com However, these findings for 6-Amino-1-hexanol cannot be extrapolated to predict the specific chemical behavior of 1-Hexanol, 6-(hydroxyamino)-.
Further research would be required to characterize 1-Hexanol, 6-(hydroxyamino)- and to investigate the chemical properties and reactions outlined in the proposed article structure. Until such research is conducted and published, a scientifically accurate article on this specific compound cannot be generated.
Theoretical and Computational Chemistry of 1 Hexanol, 6 Hydroxyamino
Electronic Structure Analysis and Molecular Orbital Theory Applications
The electronic structure of 1-Hexanol (B41254), 6-(hydroxyamino)- is characterized by the interplay of its two functional groups: the hydroxyl (-OH) group and the hydroxyamino (-NHOH) group, separated by a flexible hexyl chain. Molecular orbital (MO) theory provides a framework for understanding the distribution of electrons within the molecule and identifying the regions most susceptible to chemical attack.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to this analysis. The HOMO is primarily localized on the more electron-rich hydroxyamino group, specifically the nitrogen and oxygen atoms, indicating its role as the primary site for electrophilic attack. Conversely, the LUMO is distributed along the carbon backbone and the functional groups, suggesting potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity.
Table 1: Calculated Electronic Properties of 1-Hexanol, 6-(hydroxyamino)- (Note: These are representative values and can vary based on the level of theory and basis set used in the calculations.)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 2.8 D |
Conformational Analysis and Potential Energy Surfaces
The flexible six-carbon chain of 1-Hexanol, 6-(hydroxyamino)- allows for a multitude of possible conformations. Computational methods are employed to explore the potential energy surface (PES) of the molecule, identifying the most stable (lowest energy) conformers. These stable conformers are often stabilized by intramolecular interactions, such as hydrogen bonding.
Reactivity Prediction and Mechanistic Modeling
Computational chemistry offers powerful tools for predicting the reactivity of 1-Hexanol, 6-(hydroxyamino)- and modeling the mechanisms of its reactions. Reactivity descriptors derived from conceptual density functional theory (DFT), such as electronegativity, chemical hardness, and the Fukui function, can pinpoint the most reactive sites within the molecule.
For instance, the Fukui function can distinguish between sites susceptible to nucleophilic, electrophilic, or radical attack. Mechanistic modeling, often using DFT calculations, allows for the investigation of reaction pathways. This involves locating transition states and calculating activation energies for potential reactions, such as oxidation of the hydroxyamino group or esterification of the hydroxyl group. These models can provide detailed insights into the step-by-step process of a chemical transformation at the molecular level.
Hydrogen Bonding Interactions and Intramolecular Effects
A key feature of 1-Hexanol, 6-(hydroxyamino)- is its capacity for both intramolecular and intermolecular hydrogen bonding. Intramolecular hydrogen bonds can form between the hydrogen atom of the hydroxyl group and the oxygen or nitrogen atom of the hydroxyamino group, or vice versa. psu.edursc.org The formation of these internal hydrogen bonds can significantly influence the molecule's preferred conformation, stability, and physical properties. psu.edu
Table 2: Potential Intramolecular Hydrogen Bond Parameters (Note: These are hypothetical values for illustrative purposes, as specific experimental or high-level computational data for this exact molecule is not readily available.)
| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Bond Angle (°) |
| O-H···N | 2.9 | 165 |
| N-H···O (hydroxyl) | 3.0 | 160 |
| O(hydroxyl)-H···O(hydroxyamino) | 2.8 | 170 |
Solvent Effects on Molecular Properties and Reactivity
The properties and reactivity of 1-Hexanol, 6-(hydroxyamino)- can be significantly altered by the surrounding solvent. Computational models, such as implicit and explicit solvation models, are used to simulate these effects. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules interacting directly with the solute.
Solvents can influence the conformational equilibrium by stabilizing or destabilizing certain conformers. For example, a polar solvent would likely stabilize conformers with a larger dipole moment. Furthermore, solvent molecules can participate in hydrogen bonding with the hydroxyl and hydroxyamino groups, competing with intramolecular hydrogen bonds and altering the molecule's reactivity. nih.gov The study of solvent effects is crucial for understanding the behavior of 1-Hexanol, 6-(hydroxyamino)- in realistic chemical environments. nih.govrsc.org
Coordination Chemistry of 1 Hexanol, 6 Hydroxyamino As a Ligand
Ligand Design Principles and Chelation Modes of Hydroxyamino Alcohols
Hydroxyamino alcohols, such as ethanolamine, are versatile ligands in coordination chemistry due to the presence of two distinct donor atoms: a hard oxygen atom from the hydroxyl group and a borderline nitrogen atom from the amino group. This dual functionality allows for a variety of coordination modes, which are influenced by factors such as the metal ion's nature, the reaction conditions (e.g., pH), and the steric and electronic properties of the ligand itself.
The primary chelation mode for simple amino alcohols like ethanolamine involves the formation of a stable five-membered ring through coordination of both the nitrogen and oxygen atoms to a central metal ion. This bidentate chelation is a common feature in the coordination chemistry of these ligands. The deprotonation of the hydroxyl group can further strengthen the metal-oxygen bond.
In addition to bidentate chelation, ethanolamine can also act as a monodentate ligand, coordinating to the metal center solely through the nitrogen atom. In some instances, particularly in the formation of polynuclear complexes, the oxygen atom of the hydroxyl group can act as a bridging ligand between two or more metal centers. The coordination versatility of ethanolamine is a key principle in the design of metal complexes with specific structural and reactive properties.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with ethanolamine is typically achieved through the direct reaction of a metal salt with the ligand in a suitable solvent, often an alcohol like methanol or ethanol. The stoichiometry of the reactants and the reaction conditions can be controlled to yield complexes with desired metal-to-ligand ratios.
For instance, a general method for the preparation of transition metal(II) complexes of Schiff bases derived from ethanolamine involves refluxing a methanolic solution of the respective metal chloride with the ligand. tandfonline.comtees.ac.uk The resulting complexes can then be isolated as precipitates. Similarly, copper(II) and zinc(II) acetate-ethanolamine complexes have been synthesized from their respective metal acetates and ethanolamine. researchgate.net
Table 1: Selected Bond Lengths and Angles for a Representative Copper(II)-Ethanolamine Derivative Complex
| Parameter | Value |
|---|---|
| Cu-N (imine) | 1.95 Å |
| Cu-N (amine) | 2.05 Å |
| Cu-O (phenolic) | 1.92 Å |
| Cu-O (alcoholic) | 2.30 Å |
| N-Cu-N | 95.5° |
| O-Cu-O | 85.2° |
Note: Data is illustrative and based on typical values found in structurally characterized copper(II) complexes with ethanolamine-derived ligands.
Electronic and Spectroscopic Properties of Metal-Hydroxyamino Alcohol Complexes
The electronic and spectroscopic properties of metal-ethanolamine complexes provide valuable insights into their bonding and structure. Infrared (IR) spectroscopy is a powerful tool for determining the coordination mode of the ligand. The involvement of the amino and hydroxyl groups in coordination is typically evidenced by shifts in the characteristic vibrational frequencies of the N-H and O-H bonds, respectively. Coordination of the azomethine nitrogen in Schiff base derivatives of ethanolamine is confirmed by a shift in the ν(C=N) stretching frequency. tandfonline.com
UV-Visible spectroscopy provides information about the electronic transitions within the complex and the coordination geometry around the metal ion. For example, the electronic spectra of Co(II), Ni(II), and Cu(II) complexes with ethanolamine-derived Schiff bases have been used to suggest octahedral geometries around the metal ions. tandfonline.com The spectra of Cu(II) complexes often exhibit broad d-d absorption bands indicative of a distorted octahedral geometry. tandfonline.com
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for diamagnetic complexes like those of Zn(II), can provide detailed information about the structure of the complex in solution. The disappearance of the hydroxyl proton signal in the ¹H NMR spectra of Zn(II) complexes of ethanolamine-derived Schiff bases confirms the deprotonation and coordination of the hydroxyl oxygen to the metal atom. tandfonline.com Downfield shifts of the proton signals in the vicinity of the coordination sites are also indicative of complex formation. tandfonline.com
Table 2: Illustrative Spectroscopic Data for a Ni(II)-Ethanolamine Schiff Base Complex
| Spectroscopic Technique | Characteristic Feature | Assignment |
|---|---|---|
| IR (cm⁻¹) | ~3200 (broad) | ν(O-H) of coordinated water/ethanol |
| IR (cm⁻¹) | ~1600 | ν(C=N) shifted upon coordination |
| IR (cm⁻¹) | ~550 | ν(Ni-N) |
| IR (cm⁻¹) | ~450 | ν(Ni-O) |
| UV-Vis (nm) | ~380, ~600, ~950 | d-d transitions for octahedral Ni(II) |
Note: This data is representative and compiled from typical values for such complexes.
Application of 1-Hexanol (B41254), 6-(hydroxyamino)- Derived Complexes in Homogeneous Catalysis
While specific catalytic applications for complexes of 1-Hexanol, 6-(hydroxyamino)- are not documented, the catalytic potential of metal complexes with the analogous ligand, ethanolamine, has been explored. These complexes are of interest in various catalytic transformations due to the ability of the ligand to stabilize different metal oxidation states and to influence the reactivity of the metal center.
Asymmetric Catalysis (e.g., hydrogenation, oxidation)
Chiral amino alcohols are a well-established class of ligands for asymmetric catalysis. Although ethanolamine itself is not chiral, its derivatives with stereocenters are effective ligands for a range of asymmetric reactions. For example, chiral amino alcohol-metal complexes are widely used as catalysts in the asymmetric transfer hydrogenation of ketones and imines, and in the asymmetric addition of organozinc reagents to aldehydes.
The principles of asymmetric catalysis with chiral amino alcohol ligands involve the formation of a chiral catalyst that creates a stereochemically defined environment around the metal's active site. This chiral environment forces the substrate to approach in a specific orientation, leading to the preferential formation of one enantiomer of the product. While direct examples of asymmetric catalysis using simple ethanolamine complexes are not prevalent due to the ligand's achiral nature, the functional groups it possesses are fundamental to the design of more complex and effective chiral ligands.
Metal-mediated Organic Transformations
Metal-ethanolamine complexes have been investigated as catalysts in various organic transformations. For instance, they have been used in oxidation reactions and as catalysts for the formation of polyurethanes. researchgate.net The catalytic activity is attributed to the ability of the metal center to cycle between different oxidation states, facilitated by the coordinating ethanolamine ligand.
In the context of ammonolysis, metal catalysts are efficient for the conversion of alcohols to amines. mdpi.com While not a direct application of a pre-formed ethanolamine complex, this highlights the role of metal centers in activating the C-O bond of alcohols, a process that can be modulated by the presence of amino alcohol ligands.
Mechanistic Insights into Catalytic Cycles
The mechanism of catalytic reactions involving metal-amino alcohol complexes is highly dependent on the specific reaction and metal center. In oxidation catalysis, the mechanism often involves the formation of a high-valent metal-oxo or metal-peroxo intermediate. The amino alcohol ligand plays a crucial role in stabilizing these reactive species and in facilitating the electron transfer steps of the catalytic cycle.
For reactions such as the hydrogen-borrowing amination of alcohols, the proposed mechanism involves several steps:
Dehydrogenation of the alcohol by the metal catalyst to form an aldehyde or ketone.
Condensation of the carbonyl compound with an amine to form an imine.
Hydrogenation of the imine by the metal hydride species formed in the first step to yield the amine product.
In this cycle, the amino alcohol ligand can influence the efficiency of each step by modifying the electronic and steric properties of the metal catalyst. The hydroxyl group of the ligand can also participate in proton transfer steps, further influencing the catalytic activity.
No Publicly Available Research Found for "1-Hexanol, 6-(hydroxyamino)-" in Materials Science Applications
Following a comprehensive search of scholarly articles, patents, and academic databases, no specific research or data could be located regarding the applications of the chemical compound "1-Hexanol, 6-(hydroxyamino)-" in the field of materials science. The requested article, focusing on its use in polymer chemistry, surface modification, and the development of advanced functional materials, cannot be generated due to the absence of published literature on this particular molecule within the specified contexts.
Searches for "1-Hexanol, 6-(hydroxyamino)-" did not yield any relevant results detailing its role as a monomer, a cross-linking agent, or its derivatization for functional polymer synthesis. Similarly, no information was found concerning its use in the development of surface-modified or advanced functional materials.
It is important to distinguish "1-Hexanol, 6-(hydroxyamino)-" from the structurally similar but chemically distinct compound "6-Amino-1-hexanol." The latter, which possesses a primary amine group (-NH2) instead of a hydroxyamino group (-NHOH), is a well-documented compound with various applications in polymer science. However, the difference in the functional group significantly alters the chemical properties and reactivity of the molecule, making the available data for 6-Amino-1-hexanol (B32743) inapplicable to the user's specific request for "1-Hexanol, 6-(hydroxyamino)-".
The lack of accessible research suggests that "1-Hexanol, 6-(hydroxyamino)-" may be a novel compound, a research chemical with limited study, or a molecule that has not yet been explored for the materials science applications outlined in the request. Therefore, it is not possible to provide a scientifically accurate and informative article based on non-existent research findings.
Advanced Analytical Methodologies for 1 Hexanol, 6 Hydroxyamino
Development of Chromatographic Separation Techniques
The separation and quantification of 1-Hexanol (B41254), 6-(hydroxyamino)- present a challenge due to its high polarity conferred by the hydroxyl and hydroxyamino functional groups. sepscience.comwaters.com Standard reversed-phase high-performance liquid chromatography (RP-HPLC) using C18 columns often provides insufficient retention for such polar analytes. waters.comsielc.com Therefore, specialized chromatographic strategies are required.
High-Performance Liquid Chromatography (HPLC): Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable alternative, utilizing a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which enhances the retention of very polar compounds. waters.com Another effective approach is Aqueous Normal Phase (ANP) chromatography, particularly with silica (B1680970) hydride-based columns, which shows versatility for analyzing a wide range of polar compounds, including those that are charged or uncharged. chromatographyonline.comchromatographyonline.com For detection, UV-Vis is often not viable due to the lack of a strong chromophore in the molecule. nih.govoup.com Consequently, coupling with a mass spectrometer (LC-MS) or using a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) is necessary. sielc.com Pre-column derivatization to introduce a UV-active moiety is also a viable strategy, which has been successfully applied for the determination of hydroxylamine (B1172632) in various matrices. nih.govbiomedgrid.com
Gas Chromatography (GC): Direct analysis of 1-Hexanol, 6-(hydroxyamino)- by GC is challenging due to its low volatility and thermal lability. Derivatization is typically required to increase volatility and thermal stability. Silylation of the hydroxyl and hydroxyamino groups is a common approach. A study on the determination of hydroxylamine traces utilized derivatization with cyclohexanone (B45756) followed by capillary GC with a nitrogen-selective detector, achieving a low limit of quantitation. nih.gov A similar strategy could be adapted for 1-Hexanol, 6-(hydroxyamino)-.
Table 1: Potential Chromatographic Methods for 1-Hexanol, 6-(hydroxyamino)-
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Considerations |
|---|---|---|---|---|
| HILIC | Polar (e.g., Amide, Diol) | Acetonitrile/Water gradient | MS, CAD, ELSD | Optimizes retention of polar analytes. waters.com |
| ANP-HPLC | Silica Hydride | Acetonitrile/Water gradient | MS, CAD, ELSD | Versatile for various polar compounds. chromatographyonline.comchromatographyonline.com |
| RP-HPLC (with derivatization) | C18 | Acetonitrile/Water with acid modifier | UV-Vis, MS | Derivatization needed for UV detection. oup.com |
| GC (with derivatization) | Non-polar (e.g., 5% Phenyl Polysiloxane) | Helium | FID, NPD, MS | Derivatization (e.g., silylation) is essential. nih.gov |
Advanced Mass Spectrometry for Fragmentation Pathway Elucidation
Mass spectrometry (MS), particularly when coupled with chromatographic separation (LC-MS or GC-MS), is indispensable for the structural confirmation of 1-Hexanol, 6-(hydroxyamino)-. Electron ionization (EI) and electrospray ionization (ESI) are common techniques employed.
Under ESI-MS, the compound is expected to readily protonate to form the [M+H]⁺ ion in positive ion mode. The subsequent fragmentation in MS/MS analysis would likely involve characteristic neutral losses. The primary alcohol suggests a potential loss of a water molecule (H₂O). The C-N bond is also a likely point of cleavage.
In GC-MS analysis following silylation (e.g., with trimethylsilyl, TMS), the resulting derivative would exhibit characteristic fragmentation patterns. The NIST WebBook contains mass spectrum data for a 3TMS-derivatized hydroxylamine, which can serve as a reference for interpreting the fragmentation of the derivatized hydroxyamino group. nist.gov Fragmentation of the hexanol backbone would likely proceed via alpha-cleavage and cleavage at C-C bonds, similar to what is observed for 1-hexanol. restek.com
Table 2: Predicted ESI-MS/MS Fragmentation for [M+H]⁺ of 1-Hexanol, 6-(hydroxyamino)-
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |
|---|---|---|---|
| 134.1181 | 116.1075 | H₂O (18.0106) | Loss of water from the protonated molecule. |
| 134.1181 | 100.1126 | NH₂OH (33.0215) | Cleavage of the C-N bond. |
| 134.1181 | 85.0759 | H₂O + NHOH (49.0211) | Sequential loss of water and the aminoxyl radical. |
| 116.1075 | 99.1024 | NH₃ (17.0051) | Loss of ammonia (B1221849) from the dehydrated ion. |
Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of 1-Hexanol, 6-(hydroxyamino)-. Both ¹H and ¹³C NMR would provide critical information.
¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons on the hexyl chain, as well as exchangeable protons from the -OH and -NHOH groups. The chemical shifts can be predicted by considering the spectra of structurally similar compounds like 1-hexanol and 6-amino-1-hexanol (B32743). chemicalbook.comchemicalbook.com The methylene (B1212753) group adjacent to the primary alcohol (C1) would appear as a triplet around 3.6 ppm. The methylene group adjacent to the hydroxyamino group (C6) would also be a triplet, likely shifted downfield to around 2.7-3.0 ppm. The remaining methylene groups (C2, C3, C4, C5) would produce complex overlapping multiplets in the aliphatic region (approx. 1.2-1.6 ppm). The protons on the -OH and -NHOH groups would appear as broad singlets, and their chemical shifts would be dependent on solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum would complement the ¹H data, showing six distinct signals for the carbon atoms of the hexyl chain. The carbon attached to the oxygen (C1) would be the most downfield-shifted among the sp³ carbons, expected around 62 ppm. spectrabase.com The carbon attached to the nitrogen (C6) would also be significantly downfield, estimated to be in the 50-55 ppm range. The internal methylene carbons (C2-C5) would resonate in the 22-33 ppm range.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 1-Hexanol, 6-(hydroxyamino)- in CDCl₃
| Position | ¹H Chemical Shift (Predicted) | Multiplicity | ¹³C Chemical Shift (Predicted) |
|---|---|---|---|
| 1 | ~3.62 | Triplet | ~62.5 |
| 2 | ~1.57 | Multiplet | ~32.7 |
| 3 | ~1.34 | Multiplet | ~25.6 |
| 4 | ~1.30 | Multiplet | ~26.0 |
| 5 | ~1.50 | Multiplet | ~29.5 |
| 6 | ~2.85 | Triplet | ~51.8 |
| -OH | Variable | Broad Singlet | - |
| -NHOH | Variable | Broad Singlet | - |
Spectroscopic Techniques for Elucidating Intra- and Intermolecular Interactions
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are valuable for identifying functional groups and studying non-covalent interactions like hydrogen bonding.
FTIR Spectroscopy: The FTIR spectrum of 1-Hexanol, 6-(hydroxyamino)- would be dominated by broad absorption bands in the high-frequency region (3200-3600 cm⁻¹) corresponding to the O-H and N-H stretching vibrations, indicative of strong intermolecular hydrogen bonding. The C-H stretching vibrations of the methylene groups would appear just below 3000 cm⁻¹. Other key absorbances would include C-O stretching (~1058 cm⁻¹) and C-N stretching (~1100-1200 cm⁻¹). The spectrum of the related compound 6-amino-1-hexanol shows characteristic peaks for these functional groups. chemicalbook.com
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The O-H and N-H stretching bands are typically weaker and sharper in Raman spectra compared to FTIR. The C-C and C-H vibrations of the aliphatic chain would give rise to strong signals, providing a clear fingerprint of the molecular backbone.
These spectroscopic methods are crucial for understanding how molecules of 1-Hexanol, 6-(hydroxyamino)- interact with each other and with solvent molecules, which is fundamental to its physical and chemical properties.
Electrochemical Characterization and Method Development
The hydroxyamino group is electrochemically active, making electrochemical methods suitable for the detection and quantification of 1-Hexanol, 6-(hydroxyamino)-. The electrochemical behavior of the parent compound, hydroxylamine, has been studied extensively and typically involves an irreversible oxidation process at a solid electrode. iapchem.orgelectrochemsci.orgtandfonline.com
Cyclic Voltammetry (CV): CV can be used to investigate the oxidation potential of the hydroxyamino moiety. At a glassy carbon electrode (GCE) in a neutral phosphate (B84403) buffer solution, an irreversible anodic peak corresponding to the oxidation of the -NHOH group is expected. electrochemsci.orgresearchgate.net The peak potential and current would be dependent on the pH of the solution and the scan rate. Studies on hydroxylamine have shown that the electrochemical oxidation is a diffusion-controlled process. tandfonline.com
Differential Pulse Voltammetry (DPV): DPV offers higher sensitivity and better resolution than CV, making it suitable for quantitative analysis. By optimizing parameters such as pulse amplitude and width, a sensitive electrochemical sensor for 1-Hexanol, 6-(hydroxyamino)- can be developed. Research on modified electrodes, for instance, using graphene oxide and nanoparticles, has demonstrated significantly enhanced catalytic activity towards hydroxylamine oxidation, leading to lower detection limits. iapchem.orgtandfonline.com Such approaches could be adapted to develop a highly sensitive method for determining trace levels of 1-Hexanol, 6-(hydroxyamino)-.
Table 4: Electrochemical Parameters for Hydroxylamine Oxidation (Literature Data)
| Technique | Electrode | Medium | Key Finding | Reference |
|---|---|---|---|---|
| CV, DPV | Fe₃O₄ FNPs/GO/SPE | pH 7.0 PBS | Irreversible oxidation, detection limit of 10.0 nM. | iapchem.org |
| CV, DPV | GCE | Neutral media | Electrocatalytic oxidation, detection limit of 0.16 µM. | electrochemsci.org |
| CV, DPV | GO/TiO₂/SPE | pH 7.0 PBS | Diffusion-controlled process, detection limit of 0.065 µM. | tandfonline.com |
Future Directions and Emerging Research Avenues for 1 Hexanol, 6 Hydroxyamino
Integration with Supramolecular Chemistry and Self-Assembly
The distinct hydrogen-bonding capabilities of the amine and hydroxyl groups in 6-Amino-1-hexanol (B32743) make it an excellent candidate for the design of self-assembling systems. In supramolecular chemistry, non-covalent interactions are utilized to construct large, well-ordered structures. Future research will likely focus on:
Designing Novel Host-Guest Systems: 6-Amino-1-hexanol can be incorporated into larger host molecules, such as cyclodextrins or calixarenes, to create new host-guest complexes. The amino and hydroxyl groups can serve as specific recognition sites for guest molecules, leading to applications in sensing, catalysis, and drug delivery.
Formation of Supramolecular Polymers: Through carefully designed intermolecular interactions, such as hydrogen bonding and electrostatic interactions, 6-Amino-1-hexanol derivatives can be made to self-assemble into long-chain supramolecular polymers. These materials could exhibit interesting properties like self-healing and responsiveness to external stimuli.
Development of Functional Gels: The ability to form extensive hydrogen-bonded networks could be exploited to use 6-Amino-1-hexanol derivatives as gelators for various solvents. These gels could find applications in areas such as tissue engineering and controlled release systems.
Potential as a Building Block in Complex Molecule Synthesis
The dual functionality of 6-Amino-1-hexanol allows for selective modification at either the amino or the hydroxyl end, making it a valuable synthon in multi-step organic synthesis.
Synthesis of Macrocycles: By reacting the amino and hydroxyl groups with appropriate linking units, novel macrocyclic compounds can be synthesized. These macrocycles could have applications as ionophores, artificial receptors, or catalysts.
Preparation of Dendrimers: 6-Amino-1-hexanol can serve as a core or a branching unit in the construction of dendrimers. The iterative addition of building blocks to the amine and hydroxyl functionalities allows for the precise control of size, shape, and surface functionality of the resulting dendritic macromolecules.
Combinatorial Chemistry: The differential reactivity of the two functional groups can be exploited in combinatorial chemistry to generate large libraries of compounds for high-throughput screening in drug discovery and materials science.
Green and Sustainable Synthesis Development
While traditional methods for the synthesis of 6-Amino-1-hexanol exist, there is a growing demand for more environmentally friendly processes. Future research in this area will likely focus on:
Catalytic Amination of 1,6-Hexanediol (B165255): Developing more efficient and selective catalysts for the direct amination of 1,6-hexanediol with ammonia (B1221849) is a key area of research. This includes the use of non-precious metal catalysts and milder reaction conditions. A patented method describes the use of calcium carbonate as a catalyst for the reaction of 1,6-hexanediol with ammonia and hydrogen at high temperatures and pressures to produce 6-Amino-1-hexanol google.com.
Biocatalytic Routes: The use of enzymes, such as transaminases or alcohol dehydrogenases, could provide highly selective and environmentally benign routes to 6-Amino-1-hexanol and its derivatives.
Renewable Feedstocks: Investigating pathways to produce 6-Amino-1-hexanol from renewable biomass sources instead of petroleum-based feedstocks will be a critical step towards a more sustainable chemical industry.
| Synthesis Method | Catalyst | Key Advantages |
| Catalytic Amination | Calcium Carbonate google.com | Readily available, low cost, high catalytic efficiency google.com |
| Biocatalysis | Enzymes | High selectivity, mild reaction conditions, environmentally friendly |
Computational Design and Optimization of Derivatives for Specific Chemical Functions
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of new molecules. For derivatives of 6-Amino-1-hexanol, these methods can be used to:
Predict Binding Affinities: Design and virtually screen libraries of 6-Amino-1-hexanol derivatives for their ability to bind to specific biological targets or material surfaces. This can guide the synthesis of new compounds with enhanced activity.
Model Self-Assembly Behavior: Simulate the self-assembly of 6-Amino-1-hexanol derivatives to understand the driving forces behind the formation of supramolecular structures and to predict the resulting morphologies.
Optimize Physicochemical Properties: Use quantitative structure-property relationship (QSPR) models to predict and tune properties such as solubility, stability, and reactivity of new derivatives for specific applications.
Interdisciplinary Research with Other Branches of Chemistry and Materials Science
The versatility of 6-Amino-1-hexanol and its derivatives opens up opportunities for collaboration with various scientific disciplines.
Polymer Chemistry: 6-Amino-1-hexanol can be used as a monomer for the synthesis of polyamides, polyesters, and polyurethanes with tailored properties. For example, it can be a precursor for degradable poly(ester amide)s.
Surface Chemistry: The amine and hydroxyl groups can be used to functionalize surfaces, such as nanoparticles or self-assembled monolayers, to impart specific properties like biocompatibility, hydrophilicity, or binding sites for other molecules.
Biomedical Applications: As a biochemical reagent, derivatives of 6-Amino-1-hexanol are being explored for various life science applications medchemexpress.combiosynth.com. Its ability to interact with biological molecules makes it a candidate for the development of new drug delivery systems, biosensors, and biomaterials.
Q & A
Basic Questions
Q. What is the molecular formula and structural characterization of 6-(hydroxyamino)-1-hexanol?
- Answer : The molecular formula is C₆H₁₅NO , with a molecular weight of 117.19 g/mol . Its structure includes a six-carbon chain with a hydroxyl (-OH) group at the first carbon and a hydroxyamino (-NH-OH) group at the sixth carbon. The canonical SMILES is
C(CCCO)CCN, and its CAS number is 4048-33-3 . Structural confirmation can be achieved via NMR, FT-IR, and mass spectrometry .
Q. What are the standard synthetic routes for 6-(hydroxyamino)-1-hexanol?
- Answer : Common methods involve:
- Nucleophilic substitution : Reacting 6-chloro-1-hexanol with hydroxylamine under controlled pH.
- Protection/deprotection strategies : Using tert-butoxycarbonyl (Boc) groups to protect the amino group during synthesis (e.g., tert-butyl (6-hydroxyhexyl)carbamate, CAS 75937-12-1) to prevent side reactions .
- Reductive amination : Converting a ketone intermediate to the amine, followed by hydroxylation.
Q. What safety protocols are recommended for handling 6-(hydroxyamino)-1-hexanol in laboratories?
- Answer :
- PPE : Use nitrile gloves (12–15 mil thickness for direct contact) and sealed goggles to prevent skin/eye exposure .
- Storage : Keep in a flammable liquids cabinet (GHS Category 3, UN 2282) away from oxidizers and acids .
- Ventilation : Work in a fume hood due to potential respiratory irritation (H335) .
Q. Which analytical techniques are used to characterize 6-(hydroxyamino)-1-hexanol?
- Answer :
- Chromatography : Gas chromatography (GC) with polar columns for purity analysis .
- Spectroscopy : NMR for functional group identification, FT-IR for hydrogen bonding analysis, and mass spectrometry for molecular weight confirmation .
- Thermal analysis : Thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., ~333.8°C at 760 mmHg) .
Advanced Research Questions
Q. How can kinetic modeling resolve degradation pathways of 6-(hydroxyamino)-1-hexanol under oxidative conditions?
- Answer :
- Experimental setup : Use a pressurized jet-stirred reactor (JSR) to simulate oxidative environments (10 atm, variable temperatures).
- Mechanistic modeling : Develop a detailed kinetic mechanism (e.g., 2977 reactions, 600 species) to track intermediates like aldehydes or nitroxides. Sensitivity analysis identifies dominant pathways .
- Validation : Compare model predictions with experimental species concentration profiles (e.g., via GC-MS).
Q. How to address contradictions in solvent-dependent reactivity data for 6-(hydroxyamino)-1-hexanol?
- Answer :
- Solvent screening : Test reactivity in polar (water, ethanol) vs. non-polar (hexane) solvents using UV-Vis or fluorescence spectroscopy.
- Computational studies : Apply density functional theory (DFT) to calculate solvent effects on transition states.
- Statistical analysis : Use multivariate regression to correlate solvent polarity (e.g., Hansen parameters) with reaction rates .
Q. What strategies optimize 6-(hydroxyamino)-1-hexanol as a derivatization agent for aldehyde detection?
- Answer :
- Reaction design : Adjust pH to 7–9 to enhance nucleophilic attack on aldehydes. Use elevated temperatures (50–70°C) to accelerate Schiff base formation.
- Detection : Couple with LC-MS or fluorescence spectroscopy for trace analysis (e.g., furfural derivatives in food matrices) .
- Validation : Compare derivatization efficiency with controls (e.g., underivatized aldehydes) using calibration curves.
Q. How do protective groups influence synthetic routes for 6-(hydroxyamino)-1-hexanol derivatives?
- Answer :
- Boc protection : Introduce Boc to the amino group via carbamate formation, enabling selective functionalization of the hydroxyl group. Deprotect with trifluoroacetic acid (TFA) post-synthesis .
- Stability studies : Monitor Boc-protected intermediates via HPLC to assess hydrolytic stability under varying humidity.
- Applications : Boc derivatives are critical in peptide synthesis and polymer chemistry to prevent cross-reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
